3-methoxy-N,N-dimethylcyclobutane-1-carboxamide
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Overview
Description
3-methoxy-N,N-dimethylcyclobutane-1-carboxamide is an organic compound with the molecular formula C8H15NO2 It is a cyclobutane derivative featuring a methoxy group and a dimethylcarboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N,N-dimethylcyclobutane-1-carboxamide typically involves the reaction of cyclobutanone with dimethylamine and methanol in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C)
Catalyst: Acidic or basic catalysts to facilitate the reaction
Solvent: Methanol or other suitable organic solvents
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N,N-dimethylcyclobutane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl group in the carboxamide can be reduced to form amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under mild conditions.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under controlled conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted cyclobutane derivatives.
Scientific Research Applications
3-methoxy-N,N-dimethylcyclobutane-1-carboxamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-methoxy-N,N-dimethylcyclobutane-1-carboxamide involves its interaction with specific molecular targets and pathways. The methoxy and carboxamide groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-methoxy-N,N-dimethylpropanamide
- N-methoxy-N,3-dimethylcyclobutane-1-carboxamide
Comparison
Compared to similar compounds, 3-methoxy-N,N-dimethylcyclobutane-1-carboxamide is unique due to its cyclobutane ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
3-methoxy-N,N-dimethylcyclobutane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-9(2)8(10)6-4-7(5-6)11-3/h6-7H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRWCDUFAPQFSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CC(C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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